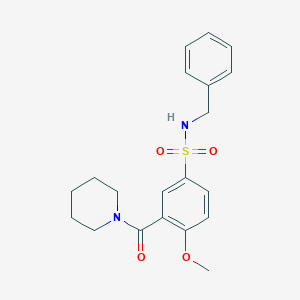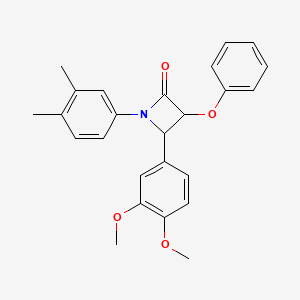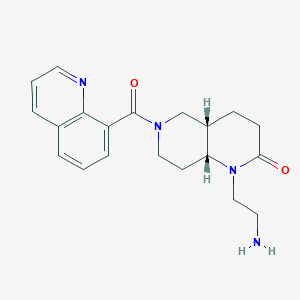
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as Bz-MeO-PCB, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of this enzyme can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to decrease the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. In addition, N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to decrease the activity of the enzyme phospholipase A2, which is involved in the production of arachidonic acid, a precursor to inflammatory mediators.
実験室実験の利点と制限
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme. It is also stable and can be easily synthesized. However, one limitation of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the study of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, the potential use of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide as a treatment for cancer should be further investigated.
Conclusion
In conclusion, N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a sulfonamide-based compound that has shown promising results in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The mechanism of action of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. It has several advantages for lab experiments, but its potential toxicity should be taken into consideration. There are several future directions for the study of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential use as a treatment for neurological disorders and cancer.
合成法
The synthesis of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps. The first step is the reaction of p-anisidine with benzyl chloroformate to form N-benzyl-p-anisidine. The second step involves the reaction of N-benzyl-p-anisidine with piperidine-1-carbonyl chloride to form N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)aniline. The final step is the reaction of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)aniline with sulfuryl chloride to form N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide.
科学的研究の応用
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-benzyl-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-11-10-17(14-18(19)20(23)22-12-6-3-7-13-22)27(24,25)21-15-16-8-4-2-5-9-16/h2,4-5,8-11,14,21H,3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECLJRPGFGPTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5379925.png)
![2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5379952.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5379964.png)
![2-{[(5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5379979.png)

![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)